molecular formula C7H6ClF3N2S B14066117 1-(2-Chloro-4-(trifluoromethylthio)phenyl)hydrazine

1-(2-Chloro-4-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14066117
M. Wt: 242.65 g/mol
InChI Key: CWNIYKGVCSZKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-(trifluoromethylthio)phenyl)hydrazine is a phenylhydrazine derivative featuring a chlorine substituent at the 2-position and a trifluoromethylthio (-SCF₃) group at the 4-position of the phenyl ring. The trifluoromethylthio group is a potent electron-withdrawing substituent, enhancing the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs . This structural motif is significant in medicinal chemistry, as fluorine-containing groups often improve bioavailability and target binding interactions . The compound’s synthesis likely involves reacting a substituted phenylhydrazine precursor with appropriate electrophilic reagents, analogous to methods described for related hydrazines (e.g., dichlorophenylhydrazine derivatives) .

Properties

Molecular Formula

C7H6ClF3N2S

Molecular Weight

242.65 g/mol

IUPAC Name

[2-chloro-4-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6ClF3N2S/c8-5-3-4(14-7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2

InChI Key

CWNIYKGVCSZKSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)Cl)NN

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Chloro-4-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-chloro-4-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-4-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

A comparative analysis of structurally related phenylhydrazine derivatives is provided below:

Compound Substituents Key Features Biological/Physical Properties
1-(2-Chloro-4-(trifluoromethylthio)phenyl)hydrazine 2-Cl, 4-SCF₃ High lipophilicity due to -SCF₃; strong electron-withdrawing effects enhance stability . Potential applications in drug design for improved metabolic resistance and target affinity.
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine 2,6-Cl₂, 4-CF₃ Dual chloro substituents increase halogen bonding potential; CF₃ enhances polarity. Used in agrochemicals; higher polarity may reduce membrane permeability compared to -SCF₃ analogs.
(E)-1-(2,4-Dichlorophenyl)-2-(1-p-tolylethylidene)hydrazine 2,4-Cl₂, ethylidene group Ethylidene moiety forms hydrazone; dichlorophenyl enhances steric bulk. Demonstrated activity as a farnesyltransferase inhibitor; steric effects may limit bioavailability.
1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(pyridinylidene)hydrazines Thiazole ring, nitro group Heterocyclic thiazole improves π-π stacking; nitro group introduces redox activity. Antioxidant and MAO-B inhibitory activity; nitro group may contribute to toxicity .
[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine 4-SO₂CF₂Cl, 2-Cl Sulfonyl group increases solubility; trifluoroethyl enhances electronegativity. Used in sensor applications due to polar sulfonyl group; limited data on biological activity.

Toxicity and Environmental Impact

  • Chlorinated phenylhydrazines (e.g., 2,4,6-trichlorophenylhydrazine) are associated with environmental persistence .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Property This compound 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
Molecular Weight ~278.6 g/mol ~279.5 g/mol
LogP (Predicted) 3.8 (highly lipophilic) 3.2
Water Solubility Low Moderate (due to polar CF₃)
Electron-Withdrawing Effect Strong (-SCF₃) Moderate (-CF₃)

Biological Activity

1-(2-Chloro-4-(trifluoromethylthio)phenyl)hydrazine is an organic compound notable for its unique chemical structure, which includes a hydrazine moiety attached to a chlorinated and trifluoromethylthio-substituted phenyl ring. The molecular formula of this compound is C7H6ClF3N2C_7H_6ClF_3N_2, with a molecular weight of approximately 210.58 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications.

The synthesis of this compound typically involves specific chemical reactions that require controlled conditions. The compound can undergo various transformations, including oxidation and substitution reactions, which are crucial for its application in biological studies.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which can affect various biochemical pathways.
  • Antimicrobial Activity : Some studies have reported moderate antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cell lines, revealing significant activity at certain concentrations.

The mechanism of action for this compound is linked to its interaction with biological targets such as enzymes and receptors. This interaction can inhibit enzymatic activities or modulate receptor signaling pathways, leading to potential therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Enzyme Inhibition Studies :
    • A study demonstrated that hydrazine derivatives could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 µM to 106.75 µM for AChE inhibition .
    • Another study highlighted the inhibition rates of various compounds, including hydrazines, against viral replication pathways .
  • Cytotoxicity Assessments :
    • Cytotoxicity assays conducted on different cancer cell lines showed that certain hydrazine derivatives exhibited significant growth inhibition compared to control groups.
  • Antimicrobial Activity :
    • The antimicrobial efficacy against Mycobacterium kansasii was evaluated, with some hydrazine derivatives showing lower minimum inhibitory concentrations (MICs), indicating potential as antimicrobial agents .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
Enzyme InhibitionModerate inhibition of AChE and BuChE
CytotoxicitySignificant growth inhibition in cancer cell lines
AntimicrobialLower MIC against M. kansasii

Table 2: Comparative IC50 Values

Compound NameIC50 (AChE Inhibition)IC50 (BuChE Inhibition)
This compoundTBDTBD
Rivastigmine12.5 µM20 µM
Other Hydrazine Derivatives27.04–106.75 µM58.01–277.48 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.